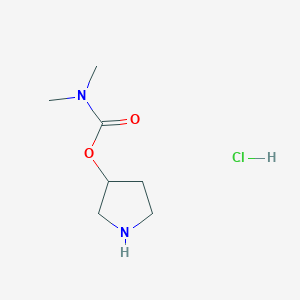

pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride

Description

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a pyrrolidine derivative featuring a carbamate functional group (N,N-dimethylcarbamate) attached to the pyrrolidine ring at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged under reference code 3D-PZC07296, with pricing listed at 611.00 € for 50 mg and 1,702.00 € for 500 mg .

Properties

IUPAC Name |

pyrrolidin-3-yl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)11-6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFHENHPVYSGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864072-96-7 | |

| Record name | pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride typically involves the reaction of pyrrolidine with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: : Industrial production of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Enzyme Inhibition

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride has been investigated for its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions such as Alzheimer's disease and myasthenia gravis. Research indicates that compounds with similar structures exhibit potent AChE inhibitory activity, suggesting that pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride may also possess this property .

1.2. Mosquitocidal Activity

Recent studies have highlighted the compound's potential as a mosquitocide, particularly against resistant strains of Anopheles gambiae, the primary vector of malaria. The research demonstrated that derivatives of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride showed high contact toxicity towards both wild-type and resistant strains, making it a candidate for developing effective insecticides .

Agricultural Applications

2.1. Insecticide Development

The insecticidal properties of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride have been explored extensively. The compound's mechanism involves inhibiting key enzymes in insects, leading to their mortality. This characteristic is particularly useful in agricultural settings where pest control is vital for crop protection .

2.2. Herbicide Formulation

There is ongoing research into the potential use of this compound in herbicide formulations. Its ability to disrupt specific biochemical pathways in plants could lead to effective herbicides that target unwanted vegetation without harming crops .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride with four analogs, highlighting molecular formulas, weights, and key structural differences:

Key Observations

Ring Size and Conformational Flexibility: The piperidin-3-yl analog (6-membered ring) offers greater conformational flexibility compared to the pyrrolidin-3-yl (5-membered ring) compound. This difference may influence binding affinity in biological systems, as piperidine derivatives often exhibit distinct pharmacokinetic profiles .

Functional Group Impact: The carbamate group in the target compound introduces a hydrolytically stable ester linkage, contrasting with the tertiary amine in N,N-dimethylpyrrolidin-3-amine hydrochloride. Carbamates are often employed as prodrugs or to modulate lipophilicity .

Solubility and Stability: Hydrochloride salts generally improve aqueous solubility. However, the dihydrochloride salt of (R)-pyrrolidin-3-amine may exhibit higher solubility than the mono-HCl derivatives, albeit with increased ionic character . The methyl linker in N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride could enhance lipophilicity, favoring blood-brain barrier penetration in neurological applications .

Research and Application Insights

- Pharmacological Potential: Carbamate-containing compounds like pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride are explored as cholinesterase inhibitors or neuromodulators due to their structural resemblance to acetylcholine .

- Synthetic Utility : Piperidine and pyrrolidine derivatives serve as intermediates in synthesizing alkaloids and kinase inhibitors. The carbamate group’s stability makes the target compound valuable in multi-step syntheses .

- Cost Considerations : At 1,702.00 €/500 mg , the target compound is priced comparably to analogs like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (500 mg: 6,000 USD), though direct cost-performance comparisons require application-specific data .

Biological Activity

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities, including its role as an inhibitor of cholinesterases. This article explores its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a carbamate derivative characterized by the presence of a pyrrolidine ring and a dimethylcarbamate functional group. This structure is significant for its interaction with biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic transmission, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride exhibits potent inhibitory activity against AChE and BChE. The following table summarizes the IC50 values reported in various studies:

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolidin-3-yl N,N-dimethylcarbamate | AChE | 0.010 | |

| Pyrrolidin-3-yl N,N-dimethylcarbamate | BChE | 0.012 | |

| Donepezil | AChE | 0.005 |

1. Neuroprotective Effects

Several studies have demonstrated the neuroprotective effects of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride in vitro. For instance, it has been shown to protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity, which is critical in the context of Alzheimer's disease.

Case Study:

In a study evaluating the protective effects against Aβ1-42 toxicity, treatment with the compound resulted in increased cell viability compared to untreated controls:

- Control Group Viability: 63.21%

- 5 µM Treatment Viability: 84.74%

- 10 µM Treatment Viability: 91.14%

This suggests that the compound not only inhibits cholinesterases but also provides protective effects against neurotoxic agents associated with Alzheimer’s pathology .

2. Selectivity and Binding Affinity

The selectivity of pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride towards BChE over AChE has been highlighted in SAR studies. The compound's binding modes have been explored through molecular docking simulations, which suggest that it occupies both the catalytic active site and peripheral anionic site of BChE effectively.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the carbamate moiety significantly affect biological activity. For instance:

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring and carbamate groups (e.g., δ ~3.2 ppm for N,N-dimethyl protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (≥98% as per ) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] for CHClNO: calc. 219.09) .

How should researchers address contradictions in spectroscopic data between synthesis batches?

Advanced Research Question

Discrepancies in NMR or HPLC profiles may arise from:

- Stereochemical variations : Chiral HPLC or polarimetry can resolve enantiomeric impurities ( notes R-configuration impacts) .

- Solvent residues : GC-MS (as in ) detects residual DMF or alcohols .

- Protocol standardization : Replicate conditions from (e.g., 65°C, DMF) to minimize variability .

What safety protocols are essential for handling this compound?

Basic Research Question

- Protective equipment : Flame-retardant lab coats, nitrile gloves, and goggles () .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

What strategies are used to study its biological activity and mechanism of action?

Advanced Research Question

- In vitro assays : Screen for acetylcholinesterase inhibition (common for carbamates) using Ellman’s method.

- Metabolic stability : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS ( references related carbamates) .

- Molecular docking : Model interactions with target proteins (e.g., acetylcholine-binding protein) using software like AutoDock.

How does pH influence the stability of this compound in aqueous solutions?

Advanced Research Question

- Hydrolysis kinetics : Carbamates degrade under acidic/basic conditions. Monitor via:

- UV-Vis spectroscopy : Track absorbance changes at λ (e.g., 220 nm).

- pH buffers : Stability is optimal at pH 6–7 ( suggests neutral storage) .

- Degradation products : Identify via LC-MS (e.g., pyrrolidin-3-ol and dimethylamine).

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Solvent volume reduction : Switch from DMF to toluene/water mixtures for easier separation.

- Crystallization optimization : Use anti-solvent addition (e.g., ether) to enhance crystal yield () .

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., FTIR for reaction progress).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.